2-(2-chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a complex organic compound that features a chlorophenoxy group and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and benzoxazole intermediates. The chlorophenoxy group can be synthesized through the reaction of 2-chlorophenol with an appropriate acylating agent under basic conditions. The benzoxazole moiety is often prepared by cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetamide: Lacks the benzoxazole moiety, resulting in different chemical and biological properties.
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide:
Uniqueness
2-(2-chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is unique due to the combination of the chlorophenoxy and benzoxazole groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21ClN2O3 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-3-16-9-11-22-20(12-16)27-24(30-22)17-10-8-15(2)19(13-17)26-23(28)14-29-21-7-5-4-6-18(21)25/h4-13H,3,14H2,1-2H3,(H,26,28) |
InChI Key |
XLYFLBHTKOSTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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